Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-

CAS No.:

Cat. No.: VC20286728

Molecular Formula: C19H28O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28O5 |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |

| Standard InChI Key | GCAWUKXTVFCARV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

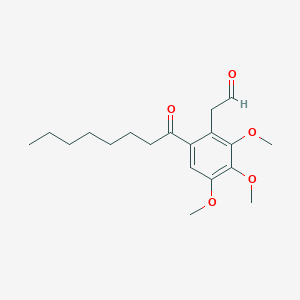

The compound’s IUPAC name is 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde, reflecting its functional groups:

-

Methoxy groups (–OCH) at positions 2, 3, and 4 on the benzene ring.

-

Octanoyl chain (–COCH) at position 6.

-

Acetaldehyde moiety (–CHCHO) at position 1.

Its canonical SMILES string is CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC, and the InChIKey is GCAWUKXTVFCARV-UHFFFAOYSA-N.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 336.4 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar organic solvents | |

| LogP (Octanol-Water) | Estimated ~3.2 (predicted) | – |

The compound’s polarity is influenced by its methoxy and carbonyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), methoxy (–OCH, ~2850 cm), and aldehyde (–CHO, ~2720 cm) groups.

-

NMR:

Synthesis and Derivatives

Synthetic Pathways

-

Friedel-Crafts Acylation: Introducing the octanoyl group to a trimethoxybenzene derivative .

-

Aldehyde Functionalization: Oxidation or reduction of precursor alcohols or esters .

Structural Derivatives

Research Gaps and Future Directions

Priority Research Areas

-

Synthesis Optimization: Develop scalable, high-yield routes (e.g., catalytic asymmetric synthesis) .

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity .

-

Environmental Impact: Assess biodegradation and ecotoxicity.

Analytical Challenges

-

Chromatography: Reverse-phase HPLC methods need validation for purity assessment.

-

Mass Spectrometry: High-resolution MS/MS fragmentation patterns remain uncharacterized .

Comparative Analysis with Analogues

| Compound | Benzeneacetaldehyde, 2,3,4-Trimethoxy-6-(1-Oxooctyl)- | Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate |

|---|---|---|

| Molecular Weight | 336.4 g/mol | 380.5 g/mol |

| Functional Groups | Aldehyde, methoxy, ketone | Ester, methoxy, ketone |

| Stability | Air-sensitive (aldehyde oxidation) | More stable (ester group) |

| Applications | Intermediate | Drug precursor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume